molecular formula C15H22N2O B6615857 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- CAS No. 13327-12-3

1-Piperidineacetamide, N-(2,6-dimethylphenyl)-

Cat. No.: B6615857
CAS No.: 13327-12-3
M. Wt: 246.35 g/mol
InChI Key: OVECJQXXUIVZBI-UHFFFAOYSA-N
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Description

1-Piperidineacetamide, N-(2,6-dimethylphenyl)- is a chemical compound with the molecular formula C15H22N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a dimethylphenyl group, contributing to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- typically involves the reaction of piperidine with 2,6-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetamide, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Piperidineacetamide, N-(2,6-dimethylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-(2,6-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperidineacetamide, N-(2,4-dimethylphenyl)
  • 1-Piperidineacetamide, N-(3,5-dimethylphenyl)
  • 1-Piperidineacetamide, N-(2,6-diethylphenyl)

Uniqueness

1-Piperidineacetamide, N-(2,6-dimethylphenyl)- is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-7-6-8-13(2)15(12)16-14(18)11-17-9-4-3-5-10-17/h6-8H,3-5,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVECJQXXUIVZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275598
Record name 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13327-12-3
Record name 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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